n-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide
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Overview
Description
MMV666080 is a compound of significant interest due to its potent anticancer and antileishmanial properties. It has shown remarkable efficacy in inhibiting matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components. This compound has been identified as a promising candidate for repurposing in the treatment of neglected tropical diseases such as leishmaniasis .
Mechanism of Action
Target of Action
The primary target of TCMDC-123701, also known as N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide, GNF-Pf-4651, or MMV666080, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123701 interacts with PfCLK3, inhibiting its function . This interaction is facilitated by the co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-135051 . The inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123701 affects the RNA splicing pathway in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the parasite’s ability to survive and reproduce .
Pharmacokinetics
It is generally understood that for a drug to be effective, it needs to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of TCMDC-123701’s action is significant antiparasiticidal activity . It effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . This leads to a reduction in the survival and reproduction of the malaria parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-123701 interacts with the PfCLK3 protein kinase, a member of the cyclin-dependent like protein kinase family in the malaria parasite . This interaction is crucial for the regulation of malarial parasite RNA splicing, which is essential for the survival of the blood stage of Plasmodium falciparum .
Cellular Effects
TCMDC-123701 has demonstrated parasiticidal activity at multiple stages of P. falciparum growth . It has shown potency against asexual ring stage parasites, as well as asexual P. knowlesi and P. berghei parasites .
Molecular Mechanism
The molecular mechanism of TCMDC-123701 involves its interaction with the kinase hinge region of PfCLK3 . This interaction occurs via two hydrogen bonds, one involving the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl .
Metabolic Pathways
TCMDC-123701 is involved in the metabolic pathway related to RNA splicing in the malaria parasite . PfCLK3, the protein kinase that TCMDC-123701 interacts with, is a crucial mediator of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Preparation Methods
The synthesis of MMV666080 involves several steps, including the formation of key intermediates through specific reaction conditions. While detailed synthetic routes are proprietary, the general approach includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation and cyclization.
Chemical Reactions Analysis
MMV666080 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
MMV666080 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying matrix metalloproteinase inhibition.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer and parasitic infections.
Medicine: MMV666080 is being explored as a potential therapeutic agent for leishmaniasis and other neglected tropical diseases.
Industry: Its properties make it a candidate for industrial applications where enzyme inhibition is required
Comparison with Similar Compounds
MMV666080 is unique in its dual activity as both an anticancer and antileishmanial agent. Similar compounds include:
MMV666023: Another matrix metalloproteinase inhibitor with similar properties but different potency and toxicity profiles.
Amphotericin B: A benchmark antileishmanial drug, which is more toxic compared to MMV666080.
Substituted Aminobenzimidazoles: These compounds also show antileishmanial activity but with varying degrees of efficacy and toxicity
MMV666080 stands out due to its higher potency and lower toxicity, making it a promising candidate for further development and clinical use.
Biological Activity
N-[(8-hydroxyquinolin-7-yl)(phenyl)methyl]benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique bicyclic structure, characterized by a fused pyridine and phenol ring, positions it as a compound of interest in various biological activities, particularly in anticancer and antiviral research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular formula for this compound is C₁₈H₁₅N₃O, with a molecular weight of 354.409 g/mol . The synthesis typically involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of triethylamine, leading to the formation of the target compound through controlled conditions to optimize yield and purity.
Structural Characteristics
Feature | Description |
---|---|
Molecular Weight | 354.409 g/mol |
Functional Groups | Hydroxy group, amide group |
Bicyclic Structure | Fused pyridine and phenol ring |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on 8-hydroxyquinoline derivatives have shown their ability to induce reactive oxygen species (ROS) and DNA damage in cancer cells, leading to apoptosis . Specific findings include:
- Cell Lines Tested : HeLa cervical cancer cells, A498 renal cancer cells, and MDA-MB-468 breast cancer cells.
- Mechanism of Action : Induction of oxidative stress and activation of apoptotic pathways via caspase-dependent mechanisms .
Case Study Example
A recent study demonstrated that certain 8-hydroxyquinoline derivatives resulted in IC₅₀ values ranging from 1.4 nM to 32.13 μM against various cancer cell lines, indicating potent cytotoxic effects .
Antiviral Activity
This compound has also shown promise in antiviral applications. Compounds with similar structures have been reported to inhibit viral replication by interfering with essential viral enzymes or cellular pathways necessary for viral propagation .
Notable Findings
- The antiviral activity was positively influenced by increasing lipophilicity and electron-withdrawing properties of substituents on the anilide ring.
- Some derivatives exhibited up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity values .
Other Biological Activities
In addition to anticancer and antiviral properties, this compound may possess antibacterial and antifungal activities due to its structural characteristics that allow interaction with microbial targets .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may involve:
- Binding Interactions : Potential binding to target proteins or nucleic acids.
- Induction of Oxidative Stress : Leading to cellular damage and apoptosis in cancer cells.
- Inhibition of Viral Enzymes : Disrupting viral replication processes.
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-19(14-13-17-12-7-15-24-21(17)22)20(16-8-3-1-4-9-16)25-23(27)18-10-5-2-6-11-18/h1-15,20,26H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBCIZHIKOYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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